molecular formula C13H11F3O2 B1322041 [2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-yl]-methanol

[2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-yl]-methanol

Cat. No. B1322041
M. Wt: 256.22 g/mol
InChI Key: NTYIHZVOJSMHHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-yl]-methanol is a useful research compound. Its molecular formula is C13H11F3O2 and its molecular weight is 256.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality [2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-yl]-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-yl]-methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

[2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-yl]-methanol

Molecular Formula

C13H11F3O2

Molecular Weight

256.22 g/mol

IUPAC Name

[2-methyl-5-[4-(trifluoromethyl)phenyl]furan-3-yl]methanol

InChI

InChI=1S/C13H11F3O2/c1-8-10(7-17)6-12(18-8)9-2-4-11(5-3-9)13(14,15)16/h2-6,17H,7H2,1H3

InChI Key

NTYIHZVOJSMHHA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(O1)C2=CC=C(C=C2)C(F)(F)F)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of methyl 2-methyl-5-[4-(trifluoromethyl)phenyl]-3-furoate (intermediate 23, 0.27 g) in tetrahydrofuran (10 ml) stirred at 0° C. under a nitrogen atmosphere was treated with 1M lithium aluminium hydride in ether (1.0 ml). The reaction mixture was stirred at this temperature for 4 hours and then water (2 ml) and 2M aqueous sodium hydroxide (2 ml) added. The reaction mixture was further diluted with water; extracted with ethyl acetate and the organic solution extracted with water and dried with brine and over sodium sulfate and concentrated. The product isolated after evaporation of the solvent was further purified by Biotage™ chromatography using a mixture of petroleum ether:ethyl acetate (1:1) as eluent to give the title compound as a white solid.
Name
methyl 2-methyl-5-[4-(trifluoromethyl)phenyl]-3-furoate
Quantity
0.27 g
Type
reactant
Reaction Step One
Name
intermediate 23
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.